molecular formula C12H12N2O6S3 B2510070 Methyl 3-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1798639-31-2

Methyl 3-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2510070
CAS No.: 1798639-31-2
M. Wt: 376.42
InChI Key: YLJDJZWMZLLHEB-UHFFFAOYSA-N
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Description

Methyl 3-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a sulfonyl-linked azetidine ring and a 2,4-dioxothiazolidin-3-yl moiety. This structure combines sulfonamide, azetidine, and thiazolidinone functionalities, which are associated with diverse biological and chemical properties.

Properties

IUPAC Name

methyl 3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O6S3/c1-20-11(16)10-8(2-3-21-10)23(18,19)13-4-7(5-13)14-9(15)6-22-12(14)17/h2-3,7H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJDJZWMZLLHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the core thiophene-2-carboxylate. This can be achieved through a series of reactions including sulfonation, cyclization, and esterification. The specific conditions, such as temperature, solvent, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The sulfonyl (-SO₂-) group acts as an electrophilic center, facilitating nucleophilic substitution or elimination reactions:

  • Nucleophilic substitution : Amines or alcohols can displace the azetidine-sulfonyl group under basic conditions. For example, reaction with primary amines (e.g., R-NH₂) in dichloromethane (DCM) or dimethylformamide (DMF) yields sulfonamide derivatives .

  • Hydrolysis : Acidic or alkaline hydrolysis cleaves the sulfonamide bond, generating thiophene-2-carboxylic acid and azetidine intermediates.

Azetidine Ring Transformations

The strained four-membered azetidine ring undergoes ring-opening reactions:

  • Acid-catalyzed ring opening : Protic acids (e.g., HCl) induce ring opening at the N–C bond, producing linear sulfonamide-thiophene conjugates .

  • Alkylation/arylation : Electrophiles (e.g., alkyl halides) react at the azetidine nitrogen, forming quaternary ammonium salts. This is observed in similar azetidine systems under mild conditions (25–60°C, Et₃N catalyst) .

Thiophene Core Reactions

The thiophene moiety participates in electrophilic aromatic substitution (EAS):

  • Halogenation : Bromine or chlorine selectively substitutes at the 5-position of the thiophene ring under FeCl₃ catalysis .

  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids occurs at the 5-position, mediated by Pd(PPh₃)₄ in tetrahydrofuran (THF) .

2,4-Dioxothiazolidine Reactivity

The dioxothiazolidine ring exhibits dual carbonyl reactivity:

  • Ring-opening nucleophilic attack : Primary amines (e.g., hydrazine) cleave the thiazolidine ring, forming thioamide derivatives. This reaction proceeds in methanol under reflux, as reported for analogous thiazolidin-4-ones .

  • Condensation reactions : The carbonyl groups undergo Knoevenagel condensation with active methylene compounds (e.g., malononitrile), yielding fused heterocycles .

Intramolecular Interactions and Stability

The compound’s stability is influenced by intramolecular hydrogen bonding:

  • N–H⋯O interactions : The dioxothiazolidine’s NH group forms hydrogen bonds with adjacent carbonyl oxygen, stabilizing the ring and reducing its susceptibility to hydrolysis .

  • C–H⋯S contacts : Weak interactions between thiophene sulfur and adjacent protons further stabilize the crystal lattice, as observed in methyl-3-aminothiophene derivatives .

Key Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductReference
Sulfonamide hydrolysis6M HCl, reflux, 4hThiophene-2-carboxylic acid + azetidine
Azetidine alkylationCH₃I, Et₃N, DCM, 25°C, 12hQuaternary ammonium salt
Thiophene brominationBr₂, FeCl₃, DCM, 0°C, 1h5-Bromo-thiophene derivative
Thiazolidine ring-openingNH₂NH₂, MeOH, reflux, 8hThioamide intermediate

Scientific Research Applications

Biological Activities

Methyl 3-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate exhibits promising biological activities, including:

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structural motifs possess antimicrobial activity against various bacterial strains. The presence of the thiazolidine and thiophene moieties may enhance this activity by interacting with bacterial cell walls or metabolic pathways.

Anticancer Activity

Research on related compounds suggests potential anticancer properties. The unique arrangement of functional groups in this compound may confer selective cytotoxic effects against cancer cell lines, warranting further investigation.

Potential Applications

Given its promising biological activities, this compound may find applications in several areas:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer agents.
  • Synthetic Organic Chemistry : As a versatile building block for synthesizing more complex molecules.
  • Biochemical Research : In studies aimed at understanding the mechanisms of action of thiazolidine derivatives in biological systems.

Mechanism of Action

The mechanism by which Methyl 3-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Sulfonylurea Herbicides (Triazine-Based Analogs)

Example Compounds :

  • Triflusulfuron methyl ester : Contains a triazine ring and sulfonylurea bridge.
  • Ethametsulfuron methyl ester : Features a methoxy-substituted triazine.
  • Metsulfuron methyl ester : Includes a methyl-methoxy triazine system.

Comparison :

  • Structural Differences : The target compound replaces the triazine ring with a thiophene-carboxylate core and substitutes the urea bridge with an azetidine-sulfonyl group. The dioxothiazolidin-3-yl group adds a distinct heterocyclic element absent in sulfonylureas.
  • Functional Implications: Sulfonylureas act as herbicides by inhibiting acetolactate synthase (ALS). The target compound’s thiophene and azetidine moieties may redirect its bioactivity toward non-herbicidal targets, such as enzyme inhibition in medicinal chemistry .

Table 1: Structural Comparison with Sulfonylurea Herbicides

Feature Target Compound Sulfonylurea Herbicides (e.g., Triflusulfuron)
Core Structure Thiophene-2-carboxylate Triazine
Sulfonyl Group Linkage Azetidine-sulfonyl Urea-sulfonyl
Key Heterocycle 2,4-Dioxothiazolidin-3-yl Triazin-2-yl
Biological Target Not specified (potential enzyme inhibition) Acetolactate synthase (ALS)

Thiophene Carboxylate Derivatives

Example Compounds :

  • Methyl thieno[2,3-b]thiophene-2-carboxylate: Fused thiophene system.
  • Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate (CAS 106820-63-7) : Sulfamoyl-substituted thiophene.

Comparison :

  • Structural Differences : The target compound introduces an azetidine-sulfonyl group and a dioxothiazolidin-3-yl substituent, whereas simpler thiophene carboxylates lack these functionalities.
  • Functional Implications : Thiophene carboxylates are often intermediates in drug synthesis. The azetidine and dioxothiazolidin-3-yl groups in the target compound may enhance binding affinity to biological targets, such as kinases or proteases, compared to unsubstituted analogs .

Table 2: Comparison with Thiophene Carboxylates

Feature Target Compound Methyl Thieno[2,3-b]thiophene-2-carboxylate
Substituents Azetidine-sulfonyl, dioxothiazolidin-3-yl Fused thiophene ring
Reactivity Potential for hydrogen bonding Limited polar groups
Applications Hypothesized medicinal chemistry Organic synthesis intermediates

Thiazolidinone Derivatives

Example Compound : 3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Comparison :

  • Structural Differences : The target compound’s 2,4-dioxothiazolidin-3-yl group has two oxo groups, contrasting with the thioxo group in 3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one.
  • Functional Implications: Thiazolidinones are known for antimicrobial and antidiabetic activities.

Biological Activity

Methyl 3-((3-(2,4-dioxothiazolidin-3-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a carboxylate group, and a sulfonamide moiety linked to an azetidine ring that incorporates a thiazolidine derivative. Its molecular formula is C12H12N2O6S3C_{12}H_{12}N_{2}O_{6}S_{3} with a molecular weight of approximately 376.42 g/mol. The intricate structure suggests diverse biological activities.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Similar compounds, such as thiazolidinone derivatives, have been evaluated for their antibacterial effects against various Gram-positive and Gram-negative bacteria. These studies indicate that modifications in the thiophene structure can enhance antimicrobial potency .

Anticancer Activity

Research has indicated potential anticancer properties of thiophene derivatives. For instance, compounds with similar structural features have demonstrated activity against cancer cell lines, including human prostate cancer (PC-3). The unique arrangement of functional groups in this compound may confer specific selectivity towards cancer cells .

The biological activity of this compound may be attributed to its ability to interact with key biological targets. For example, some studies suggest that thiophene derivatives act as calcium channel blockers, leading to spasmolytic effects in smooth muscle tissues. This mechanism could be relevant in developing treatments for conditions like hypertension or gastrointestinal disorders .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds provides insights into its unique properties:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Methyl 5-fluoro-thiazolidineFluorinated thiazolidineAntimicrobialFluorine substitution enhances potency
Thiazolidinone derivativesThiazolidinone coreAnticancerVaried substituents affect selectivity
Sulfonamide antibioticsSulfonamide groupBroad-spectrum antibacterialEstablished clinical use

This table illustrates that while there are compounds with similar frameworks, the specific arrangement of functional groups in this compound may confer unique properties that warrant further investigation.

Case Studies and Research Findings

  • Synthesis and Characterization : The synthesis typically involves multi-step synthetic routes which highlight the compound's versatility in synthetic organic chemistry. Characterization techniques such as NMR and MS are employed to confirm the structure and purity .
  • Anticancer Studies : A study evaluating the anticancer effects of thiophene derivatives found that specific modifications led to enhanced cytotoxicity against various cancer cell lines. This compound is positioned for similar evaluations due to its structural complexity .
  • Antimicrobial Evaluations : In vitro tests on related thiophene compounds have shown significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could exhibit comparable effects .

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